molecular formula C12H20O4S3 B14157527 2,5-Bis(tert-butylsulfonyl)thiophene CAS No. 3751-64-2

2,5-Bis(tert-butylsulfonyl)thiophene

Katalognummer: B14157527
CAS-Nummer: 3751-64-2
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: ZBTFDTXUZXPFKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(tert-butylsulfonyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two tert-butylsulfonyl groups attached to the 2 and 5 positions of the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(tert-butylsulfonyl)thiophene typically involves the reaction of thiophene with tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Thiophene+2(tert-butylsulfonyl chloride)This compound\text{Thiophene} + 2 \text{(tert-butylsulfonyl chloride)} \rightarrow \text{this compound} Thiophene+2(tert-butylsulfonyl chloride)→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(tert-butylsulfonyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(tert-butylsulfonyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Bis(tert-butylsulfonyl)thiophene involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Bis(tert-butylsulfonyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.

    2,5-Bis(tert-butylsulfonyl)pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

2,5-Bis(tert-butylsulfonyl)thiophene is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to benzene or pyrrole rings. This uniqueness makes it valuable in specific applications where the electronic properties of the thiophene ring are advantageous.

Eigenschaften

CAS-Nummer

3751-64-2

Molekularformel

C12H20O4S3

Molekulargewicht

324.5 g/mol

IUPAC-Name

2,5-bis(tert-butylsulfonyl)thiophene

InChI

InChI=1S/C12H20O4S3/c1-11(2,3)18(13,14)9-7-8-10(17-9)19(15,16)12(4,5)6/h7-8H,1-6H3

InChI-Schlüssel

ZBTFDTXUZXPFKC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.